3-Bromo-5-methoxy-6-(trifluoromethoxy)pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-5-methoxy-6-(trifluoromethoxy)pyridin-2-amine is a heterocyclic compound that features a pyridine ring substituted with bromine, methoxy, and trifluoromethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-methoxy-6-(trifluoromethoxy)pyridin-2-amine typically involves multi-step organic reactions. One common method is the halogenation of a pyridine derivative followed by the introduction of methoxy and trifluoromethoxy groups. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and substitution reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, stringent quality control measures are implemented to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-methoxy-6-(trifluoromethoxy)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium methoxide and trifluoromethanesulfonic acid are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
3-Bromo-5-methoxy-6-(trifluoromethoxy)pyridin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and advanced materials.
Mechanism of Action
The mechanism of action of 3-Bromo-5-methoxy-6-(trifluoromethoxy)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-3-(trifluoromethoxy)pyridin-2-amine
- 6-Bromo-N,N-bis(4-methoxybenzyl)-4-methyl-5-(trifluoromethyl)pyridin-2-amine
Uniqueness
3-Bromo-5-methoxy-6-(trifluoromethoxy)pyridin-2-amine is unique due to its specific substitution pattern on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications that similar compounds may not be able to achieve.
Properties
Molecular Formula |
C7H6BrF3N2O2 |
---|---|
Molecular Weight |
287.03 g/mol |
IUPAC Name |
3-bromo-5-methoxy-6-(trifluoromethoxy)pyridin-2-amine |
InChI |
InChI=1S/C7H6BrF3N2O2/c1-14-4-2-3(8)5(12)13-6(4)15-7(9,10)11/h2H,1H3,(H2,12,13) |
InChI Key |
MYRJFHALQCDXQW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(N=C1OC(F)(F)F)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.